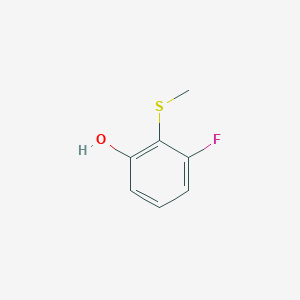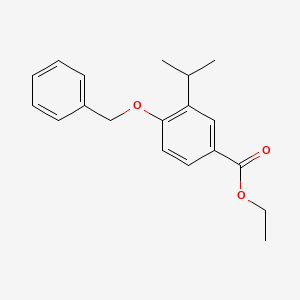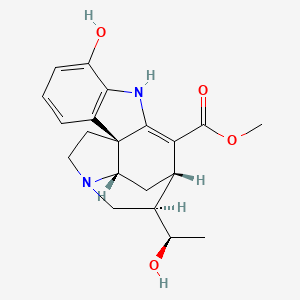
19-Epi-scholaricine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19-Epi-scholaricine typically involves the extraction of alkaloids from the leaves of Alstonia scholaris. The leaves are collected and dried, followed by extraction using solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves are harvested in bulk, dried, and then processed using industrial-scale solvent extraction methods. The crude extract is purified using high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
19-Epi-scholaricine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
19-Epi-scholaricine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of indole alkaloids and their chemical properties.
Biology: It has been studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: this compound has shown potential in the treatment of respiratory disorders, fibrosis, and inflammation.
Wirkmechanismus
19-Epi-scholaricine exerts its effects primarily through the modulation of oxidative stress and inflammation. It downregulates the expression of collagen fibrosis and increases the activity of superoxide dismutase (SOD), an enzyme that helps in the detoxification of reactive oxygen species. This mechanism is crucial in reducing oxidative damage and inflammation in various tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scholaricine: Another indole alkaloid from Alstonia scholaris with similar bioactive properties.
Vallesamine: An indole alkaloid with antiviral and anti-inflammatory activities.
Picrinine: Known for its anti-inflammatory and analgesic properties.
Uniqueness
19-Epi-scholaricine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. Its ability to modulate oxidative stress and inflammation makes it particularly valuable in the treatment of respiratory and fibrotic disorders .
Eigenschaften
Molekularformel |
C20H24N2O4 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1R)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11+,12-,15+,20-/m1/s1 |
InChI-Schlüssel |
GNCUCBQZLQLSOF-XKEDNIFDSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
Kanonische SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


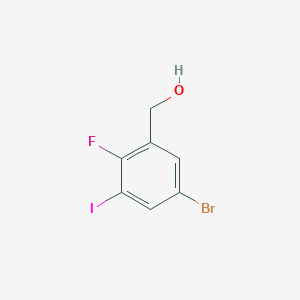
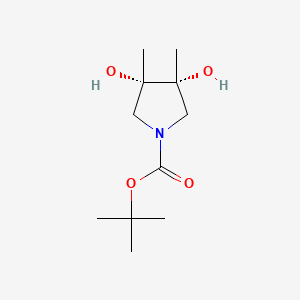
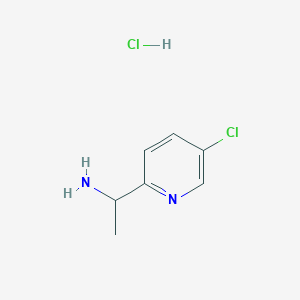
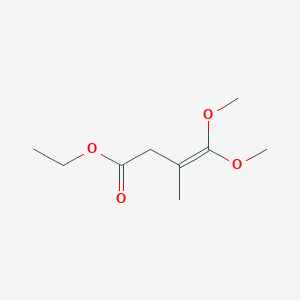
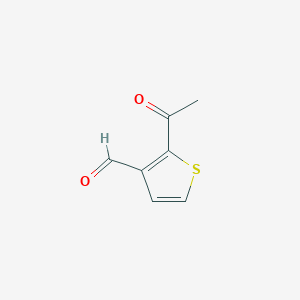

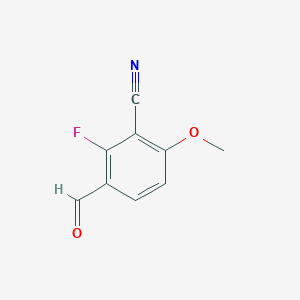
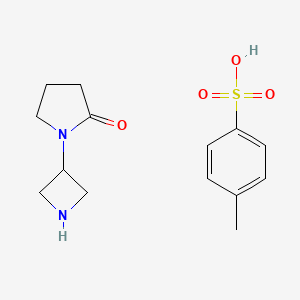
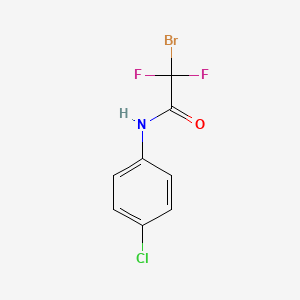
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
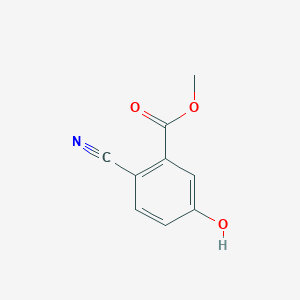
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
